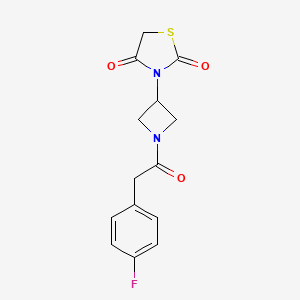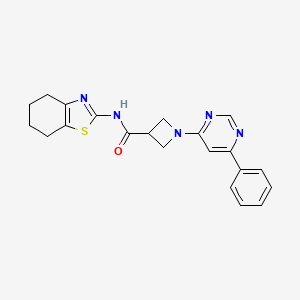
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a phenylpyrimidine moiety with a tetrahydrobenzothiazole and an azetidine carboxamide group
准备方法
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions
Synthesis of Phenylpyrimidine Core: The phenylpyrimidine core can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of Tetrahydrobenzothiazole Moiety: The tetrahydrobenzothiazole moiety is introduced via a cyclization reaction involving a thiourea derivative and a suitable alkylating agent.
Formation of Azetidine Carboxamide Group: The final step involves the formation of the azetidine carboxamide group through a nucleophilic substitution reaction between an azetidine derivative and a carboxylic acid chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine carboxamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine carboxamide group, where nucleophiles can replace the carboxamide group with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s structural properties make it a subject of interest in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor (mAChR), enhancing the receptor’s response to acetylcholine . This modulation can lead to improved cognitive function and has potential therapeutic applications in treating cognitive deficits observed in Alzheimer’s disease and schizophrenia.
相似化合物的比较
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
6-Phenylpyrimidin-4-ones: These compounds also act as positive allosteric modulators at the M1 muscarinic acetylcholine receptor but differ in their structural modifications and pharmacological profiles.
Tetrahydrobenzothiazole Derivatives: These compounds share the tetrahydrobenzothiazole moiety and are studied for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple molecular targets and exhibit diverse pharmacological activities.
属性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-3,6-7,10,13,15H,4-5,8-9,11-12H2,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWGZLWXBVOSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2369489.png)

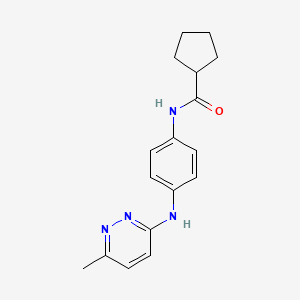
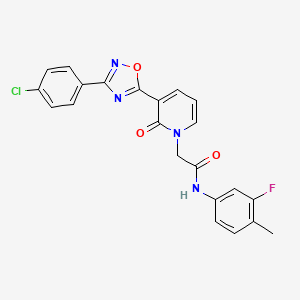
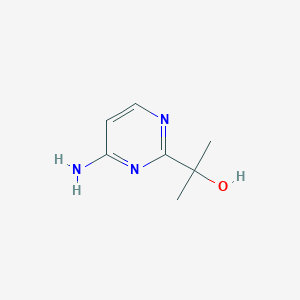


![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)

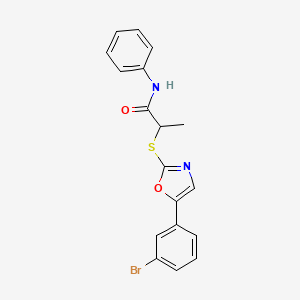
![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2369509.png)
![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
